3-[(4-Fluorophenoxy)methyl]benzoic acid
Description
Conceptual Significance of Fluorinated Aromatic Carboxylic Acids in Contemporary Chemistry
Fluorinated aromatic carboxylic acids are a class of compounds that have demonstrated considerable value, particularly in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms into an aromatic carboxylic acid framework can profoundly influence the molecule's properties.
Fluorine, being the most electronegative element, can alter the electronic distribution within a molecule. This can impact the acidity (pKa) of the carboxylic acid group, which can in turn affect the compound's solubility, and interaction with biological targets. The substitution of hydrogen with fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design. Furthermore, the presence of fluorine can lead to improved binding affinity of a molecule to its target protein through various non-covalent interactions.
In the realm of materials science, fluorinated compounds are known for their unique properties, including high thermal stability and hydrophobicity. These characteristics make fluorinated carboxylic acids valuable building blocks for the synthesis of advanced polymers and other functional materials.
Overview of Aryl Ether and Benzoic Acid Scaffolds as Foundational Units in Organic Synthesis
The aryl ether linkage and the benzoic acid motif are fundamental structural units in a vast array of organic compounds, including many pharmaceuticals and natural products.
Aryl Ether Scaffolds: The diaryl ether motif, where two aromatic rings are connected by an oxygen atom, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This structural unit is found in numerous biologically active compounds with a wide range of activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govresearchgate.net The flexibility of the ether linkage allows the aromatic rings to adopt various conformations, which can be advantageous for binding to biological targets. The synthesis of aryl ethers is a well-established area of organic chemistry, with methods such as the Ullmann condensation and palladium-catalyzed cross-coupling reactions being commonly employed. organic-chemistry.orgresearchgate.net
Benzoic Acid Scaffolds: Benzoic acid and its derivatives are ubiquitous in chemistry and pharmacology. The carboxylic acid group is a key functional group that can participate in hydrogen bonding and can be readily converted into other functional groups, making it a versatile handle in organic synthesis. In medicinal chemistry, the benzoic acid moiety is present in a wide array of drugs, including local anesthetics and non-steroidal anti-inflammatory drugs (NSAIDs). pharmacy180.comslideshare.net The scaffold's ability to interact with biological receptors and its synthetic tractability have cemented its importance in drug discovery and development. nih.govresearchgate.net
Research Landscape of (Fluorophenoxy)methyl]benzoic Acid Derivatives within Chemical Sciences
While specific research on 3-[(4-Fluorophenoxy)methyl]benzoic acid is not extensively documented in publicly available literature, the research landscape for its constituent chemical classes is vibrant and provides a strong indication of its potential areas of application. The investigation of (phenoxy)methyl]benzoic acid derivatives, particularly those bearing substituents on the aromatic rings, is an active area of research.
The primary focus of research on analogous structures often lies in the exploration of their biological activities. By systematically modifying the substitution patterns on both the phenoxy and benzoic acid rings, chemists can fine-tune the steric and electronic properties of the molecules to optimize their interaction with specific biological targets. For instance, the introduction of a fluorine atom, as in the case of this compound, is a common strategy in medicinal chemistry to enhance drug-like properties.
The synthesis of such derivatives typically involves the coupling of a substituted phenol with a halomethylbenzoic acid derivative. The strategic placement of the fluorophenoxy group at the 3-position of the benzoic acid provides a specific spatial arrangement of the aromatic rings and the carboxylic acid functionality, which could be key to its potential biological activity. Research in this area would likely involve the synthesis of a library of related compounds with variations in the position and nature of the substituents to establish structure-activity relationships (SAR).
Given the established importance of fluorinated compounds, aryl ethers, and benzoic acids, derivatives of (Fluorophenoxy)methyl]benzoic acid are promising candidates for investigation in various fields, including but not limited to:
Medicinal Chemistry: As potential inhibitors of enzymes or modulators of receptors implicated in various diseases.
Agrochemicals: As potential herbicides, fungicides, or insecticides.
Materials Science: As monomers or building blocks for the creation of novel polymers with tailored properties.
The following table provides a summary of the key chemical frameworks discussed and their significance:
| Chemical Framework | Key Features | Significance in Chemical Research |
| Fluorinated Aromatic Carboxylic Acids | Presence of one or more fluorine atoms on an aromatic ring bearing a carboxylic acid group. | Enhanced metabolic stability, modulated acidity and lipophilicity, improved binding affinity in medicinal chemistry. rsc.orgacs.org Useful building blocks for high-performance polymers in materials science. |
| Aryl Ethers | Two aromatic rings linked by an oxygen atom. | "Privileged scaffold" in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals. nih.govresearchgate.net Provides structural flexibility. |
| Benzoic Acids | A benzene (B151609) ring attached to a carboxylic acid group. | Versatile synthetic intermediate, common structural motif in a wide range of pharmaceuticals. nih.govchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBOHBHQGXSBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 4 Fluorophenoxy Methyl Benzoic Acid
Retrosynthetic Analysis and Identification of Key Synthetic Precursors
A retrosynthetic analysis of 3-[(4-Fluorophenoxy)methyl]benzoic acid reveals several potential disconnection points, leading to readily available starting materials. The two primary disconnections are at the ether linkage and the carboxylic acid group.
Disconnection of the Ether Linkage: Cleavage of the C-O bond of the ether can be approached in two ways, suggesting two sets of precursors:
Path A: Disconnecting the bond between the benzylic carbon and the phenoxy oxygen suggests 3-(halomethyl)benzoic acid (or its ester) and 4-fluorophenol (B42351) as key precursors. This approach falls under the Williamson ether synthesis or related nucleophilic substitution reactions.
Path B: An alternative disconnection considers the formation of the ether bond via an Ullmann-type condensation, which would involve a precursor like 3-methylbenzoic acid (with subsequent functionalization of the methyl group) and a suitable 4-fluorophenylating agent.
Disconnection of the Carboxylic Acid Group: The benzoic acid moiety can be retrosynthetically transformed into a variety of functional groups that can be oxidized. This leads to precursors such as:
3-[(4-Fluorophenoxy)methyl]toluene
3-[(4-Fluorophenoxy)methyl]benzonitrile
3-[(4-Fluorophenoxy)methyl]benzyl alcohol
Based on this analysis, the key synthetic precursors for the construction of this compound can be identified as shown in the table below.
| Precursor Class | Specific Examples |
| Benzoic Acid Precursors | 3-Methylbenzoic acid, 3-(Bromomethyl)benzoic acid, 3-Cyanobenzoic acid |
| Phenol Component | 4-Fluorophenol |
| Toluene-based Precursors | 3-Methylbenzonitrile (B1361078), 3-Methylbenzyl bromide |
Established Synthetic Routes for this compound Construction
Established synthetic routes for the target compound generally involve a two-step process: formation of the benzoic acid moiety and construction of the ether linkage. The order of these steps can be varied depending on the chosen precursors.
The formation of the benzoic acid group is a crucial step in the synthesis. Oxidation of a benzylic methyl, hydroxymethyl, or aldehyde group on a suitable precursor is a common and effective strategy.
One plausible route involves the oxidation of a toluene (B28343) derivative. For instance, 3-methylbenzonitrile can be used as a starting material. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. savemyexams.comyoutube.com The reaction is typically carried out under heating. savemyexams.com Subsequently, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. askfilo.comembibe.com
A summary of common oxidizing agents for the conversion of benzylic carbons to carboxylic acids is presented in the following table.
| Oxidizing Agent | Typical Conditions | Substrate |
| Potassium Permanganate (KMnO4) | Alkaline, heat, followed by acidic workup | Alkylbenzenes |
| Chromic Acid (H2CrO4) | Acidic, heat | Alkylbenzenes |
| Nitric Acid (HNO3) | Dilute, heat, pressure | Substituted Toluenes |
The formation of the diaryl ether linkage is a pivotal step in the synthesis of this compound. Two primary strategies are widely employed: the Williamson ether synthesis and the Ullmann condensation.
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comchem-station.com In the context of our target molecule, this would typically involve the reaction of the sodium or potassium salt of 4-fluorophenol with a methyl ester of 3-(bromomethyl)benzoic acid. The reaction is generally carried out in a polar aprotic solvent like DMF or acetonitrile. chem-station.com
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the coupling of a 3-(halomethyl)benzoic acid derivative with 4-fluorophenol in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures and polar solvents like DMF or N-methylpyrrolidone. wikipedia.org
| Reaction | Key Reagents | Catalyst | Typical Solvents |
| Williamson Ether Synthesis | Alkoxide (e.g., sodium 4-fluorophenoxide), Alkyl Halide (e.g., methyl 3-(bromomethyl)benzoate) | None | DMF, Acetonitrile |
| Ullmann Condensation | Aryl Halide, Alcohol (Phenol) | Copper (e.g., CuI, Cu2O) | DMF, NMP, Pyridine |
Advanced and Sustainable Synthetic Protocols for Target Compound Synthesis
In recent years, there has been a significant drive towards developing more efficient, selective, and environmentally friendly synthetic methods. This has led to the emergence of advanced catalytic systems and the use of green solvents like ionic liquids.
Modern advancements in catalysis have significantly improved the efficiency and selectivity of diaryl ether synthesis. Palladium- and copper-based catalysts with specific ligands are now commonly used to facilitate these transformations under milder conditions.
For instance, the Buchwald-Hartwig amination, which has been adapted for C-O bond formation, utilizes palladium catalysts with bulky electron-rich phosphine (B1218219) ligands. These systems can couple a wide range of aryl halides and phenols with high efficiency.
Copper-catalyzed Ullmann-type reactions have also seen significant improvements through the use of ligands such as phenanthrolines and diamines. These ligands enhance the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at lower temperatures. mdpi.com The choice of catalyst and ligand can be critical for achieving high yields and selectivity, especially with sterically hindered or electronically diverse substrates.
| Catalyst System | Ligand Type | Advantages |
| Palladium-based | Bulky, electron-rich phosphines (e.g., Buchwald ligands) | Milder reaction conditions, broad substrate scope |
| Copper-based | Phenanthrolines, diamines | Lower cost than palladium, improved reactivity over traditional Ullmann |
Ionic liquids (ILs) have emerged as promising green solvents for a variety of organic transformations, including the synthesis of diaryl ethers. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. distantreader.orgresearchgate.netdlsu.edu.ph
Several studies have demonstrated the successful application of imidazolium-based ionic liquids, such as [bmim][BF4] and [bmim][PF6], as media for Ullmann-type diaryl ether syntheses. These reactions often proceed with enhanced rates and improved yields compared to conventional solvents. Furthermore, the ionic liquid can often be recycled and reused, adding to the sustainability of the process. The use of acidic or basic ionic liquids can also eliminate the need for an external catalyst or base, simplifying the reaction setup and workup. ajol.info
| Ionic Liquid Type | Role in Reaction | Potential Advantages |
| Imidazolium-based (e.g., [bmim][BF4]) | Reaction medium | Enhanced reaction rates, recyclability, low volatility |
| Functionalized Ionic Liquids (Acidic/Basic) | Solvent and catalyst/base | Simplified reaction setup, potential for catalyst-free reactions |
Optimization of Reaction Conditions for Yield and Purity
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This method involves the reaction of a 4-fluorophenolate salt with a derivative of 3-methylbenzoic acid, such as 3-(bromomethyl)benzoic acid or 3-(chloromethyl)benzoic acid. The optimization of this synthesis is critical for maximizing product yield and ensuring high purity, which involves careful control over several reaction parameters.
Key Parameters for Optimization:
Base and Solvent System: The choice of base and solvent is crucial for the efficient formation of the 4-fluorophenoxide anion and its subsequent reaction. A moderately strong base like potassium carbonate (K₂CO₃) is often employed in a polar aprotic solvent such as acetone (B3395972) or N,N-dimethylformamide (DMF). rasayanjournal.co.in The use of stronger bases like sodium hydride (NaH) can also be effective but may require anhydrous conditions to prevent side reactions. The solvent must be capable of dissolving the reactants while facilitating the Sₙ2 reaction mechanism.
Temperature and Reaction Time: The reaction temperature is a key factor influencing the rate of ether formation. Typically, the reaction is heated to reflux to ensure a reasonable reaction rate. rasayanjournal.co.in For instance, using acetone as a solvent, the reaction is often maintained at its boiling point (around 56°C). The progress of the reaction is monitored over several hours using techniques like Thin Layer Chromatography (TLC). rasayanjournal.co.in Optimization involves finding the minimum time required for the complete consumption of the starting materials to prevent the formation of degradation byproducts.
Reactant Stoichiometry: While a 1:1 molar ratio of the reactants is theoretically required, a slight excess of one reactant, often the more volatile or less expensive one, may be used to drive the reaction to completion, in accordance with Le Châtelier's principle.
Purification Protocol: The purity of the final product is highly dependent on the work-up and purification procedure. After the reaction is complete, the crude product is typically isolated by filtering off the inorganic salts and evaporating the solvent. The resulting solid is then dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification with a strong acid like hydrochloric acid (HCl). rasayanjournal.co.in For achieving high purity, recrystallization from a suitable solvent system (e.g., ethanol/water) is the most common method. The choice of recrystallization solvent is optimized to maximize the recovery of pure crystals while leaving impurities dissolved in the mother liquor.
The following table summarizes the influence of various parameters on the synthesis.
| Parameter | Condition | Effect on Yield and Purity |
| Base | K₂CO₃, NaH | A suitable base is essential for deprotonating 4-fluorophenol. The choice affects reaction rate and required solvent conditions. |
| Solvent | Acetone, DMF | A polar aprotic solvent is preferred to dissolve reactants and facilitate the Sₙ2 reaction. |
| Temperature | Reflux (50-100 °C) | Higher temperatures increase the reaction rate but can also lead to side reactions if not controlled. |
| Reaction Time | 4-12 hours | Monitored by TLC to ensure completion without product degradation. |
| Purification | Acid-base extraction followed by recrystallization | Crucial for removing unreacted starting materials and byproducts, leading to a high-purity final product. rasayanjournal.co.in |
Chemical Reactivity and Functional Group Interconversions of the this compound Scaffold
The structure of this compound contains three distinct regions amenable to chemical modification: the carboxylic acid group, the methylene (B1212753) bridge, and the fluorophenoxy ring. This allows for a range of functional group interconversions and the synthesis of diverse derivatives.
Transformations Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)
The carboxylic acid group is a versatile functional handle for a variety of transformations.
Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst. google.com This is an equilibrium-driven process, and high yields can be obtained by using an excess of the alcohol or by removing the water formed during the reaction. allfluoro.com For example, reacting the parent acid with methanol (B129727) and a catalytic amount of H₂SO₄ under reflux yields methyl 3-[(4-fluorophenoxy)methyl]benzoate.
Amidation: Amides are readily synthesized from the carboxylic acid. Direct condensation with an amine can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or catalysts such as titanium tetrachloride (TiCl₄) or boric acid. youtube.com Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.
Reduction: The carboxylic acid moiety can be reduced to a primary alcohol, yielding {3-[(4-fluorophenoxy)methyl]phenyl}methanol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are ineffective. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is commonly used for this purpose, followed by an acidic workup. researchgate.net Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), also efficiently reduce carboxylic acids to alcohols and can offer greater selectivity in the presence of other reducible functional groups. wikipedia.org
The table below outlines these key transformations.
| Transformation | Reagents & Conditions | Product Functional Group |
| Esterification | R'OH, cat. H₂SO₄, Reflux | Ester (-COOR') |
| Amidation | 1. SOCl₂ 2. R'R''NH | Amide (-CONR'R'') |
| Amidation (Direct) | R'R''NH, TiCl₄ or other coupling agent | Amide (-CONR'R'') |
| Reduction | 1. LiAlH₄ or BH₃·THF 2. H₃O⁺ workup | Primary Alcohol (-CH₂OH) |
Chemical Modifications and Reactivity of the Methylene Bridge
The methylene (-CH₂-) group connecting the two aromatic rings is a benzylic position. The C-H bonds at this position are weaker than typical aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. This inherent reactivity allows for selective functionalization.
A key reaction is free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively introduce a bromine atom at the benzylic position. chegg.comchegg.com This reaction would convert the methylene bridge to a brominated methine group, yielding 3-[bromo(4-fluorophenoxy)methyl]benzoic acid. This benzylic bromide is a valuable intermediate, as the bromine atom can be subsequently displaced by a variety of nucleophiles (e.g., amines, alkoxides, cyanide) to introduce further diversity into the molecular scaffold.
Reactivity and Substitution Patterns of the Fluorophenoxy Group
The fluorophenoxy ring is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are governed by the combined electronic effects of the substituent groups already present: the ether oxygen and the fluorine atom.
Directing Effects: The ether oxygen is a strongly activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic ring via resonance. The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director through resonance donation. researchgate.net
In the 4-fluorophenoxy moiety, the para position relative to the ether linkage is occupied by the fluorine atom. Both the ether and the fluorine direct incoming electrophiles to the positions ortho to the ether linkage (positions 2 and 6). The activating effect of the ether oxygen generally outweighs the deactivating effect of the fluorine, making the ring more reactive towards electrophiles than fluorobenzene (B45895) alone.
Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are expected to occur selectively at the positions ortho to the phenoxy group, yielding 3-[(2-substituted-4-fluorophenoxy)methyl]benzoic acid derivatives. nih.gov The reaction conditions would need to be controlled to favor mono-substitution and avoid potential side reactions.
Structural Elucidation and Advanced Spectroscopic Characterization of 3 4 Fluorophenoxy Methyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy for Proton Connectivity and Chemical Shifts
¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons. For 3-[(4-Fluorophenoxy)methyl]benzoic acid, one would anticipate the following signals:
Carboxylic Acid Proton (-COOH): A broad singlet, typically appearing far downfield (δ > 10 ppm), which is characteristic of acidic protons.
Benzoic Acid Ring Protons: The four protons on the 3-substituted benzoic acid ring would present as a complex multiplet pattern in the aromatic region (approximately δ 7.2-8.2 ppm). The substitution at position 3 would make all four protons chemically distinct, leading to intricate splitting patterns.
Methylene (B1212753) Protons (-CH₂-): A sharp singlet would be expected for the two equivalent protons of the methylene bridge connecting the ether oxygen and the benzoic acid ring. This signal would likely appear in the range of δ 5.0-5.5 ppm.
Fluorophenoxy Ring Protons: The four protons on the 4-fluorophenoxy ring would exhibit a characteristic AA'BB' system, appearing as two sets of multiplets or a pair of apparent triplets in the aromatic region (approximately δ 6.9-7.2 ppm), due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy for Carbon Skeleton and Hybridization
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Based on the structure of this compound, 14 distinct signals would be expected in the spectrum, as there are no elements of symmetry that would make any carbon atoms chemically equivalent.
Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, expected to appear around δ 165-175 ppm.
Aromatic Carbons: Twelve distinct signals would be anticipated in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom would show a large coupling constant (¹JCF), and its chemical shift would be significantly affected. The carbons of the benzoic acid ring and the fluorophenoxy ring would have distinct chemical shifts influenced by their respective substituents (the carboxyl group, the methylene ether bridge, and the fluorine atom).
Methylene Carbon (-CH₂-): The aliphatic carbon of the methylene bridge would appear as a single peak in the upfield region of the spectrum, likely between δ 60-70 ppm.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment
To unambiguously assign the proton and carbon signals and confirm the molecular structure, several two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations. It would be crucial for confirming the connectivity of protons within the benzoic acid and fluorophenoxy rings.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign each carbon signal by linking it to its attached proton(s), for instance, definitively linking the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular skeleton. For example, HMBC would show correlations from the methylene protons to the ether-linked carbon of the fluorophenoxy ring and to the C3 carbon of the benzoic acid ring, confirming the core structure of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the expected characteristic absorption bands in an IR spectrum would include:
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.
C-O-C Stretch: Aryl-alkyl ether asymmetric and symmetric stretching bands, typically found in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.
C-F Stretch: A strong absorption band in the region of 1150-1250 cm⁻¹, indicating the presence of the carbon-fluorine bond.
Aromatic C=C and C-H Bending: Multiple sharp bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrations of the two aromatic rings.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for identifying the vibrations of the carbon skeleton.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₁FO₃), the molecular weight is 246.24 g/mol .
In an electron ionization (EI) mass spectrum, one would expect to see:
Molecular Ion Peak (M⁺): A peak at m/z = 246, corresponding to the intact molecule with one electron removed.
Key Fragmentation Peaks: The structure suggests several likely fragmentation pathways. Common fragments would include:
Loss of the hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment at m/z = 229.
Loss of the carboxyl group (•COOH), leading to a fragment at m/z = 201.
Cleavage of the benzylic ether bond, which could lead to fragments corresponding to the fluorophenoxy radical (m/z = 111) and a carboxyphenylmethyl cation (m/z = 135), or vice versa. The benzoyl cation ([C₆H₄CH₂]⁺) is often a stable and prominent fragment.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
Determination of Crystal System and Space Group
The initial step in the structural analysis of a crystalline compound is the determination of its crystal system and space group through single-crystal X-ray diffraction. This process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The symmetry of this pattern allows for the assignment of the crystal to one of the seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) and a specific space group, which describes the symmetry elements present within the crystal lattice.
For example, studies on similar benzoic acid derivatives have revealed a variety of crystal systems. For instance, 4-(4-Fluorophenoxy)benzoic acid has been reported to crystallize in the triclinic system with the space group P-1. nih.gov In contrast, 3-Fluoro-4-methylbenzoic acid crystallizes in the monoclinic system with the space group P21/c. researchgate.net Without experimental data for this compound, its crystal system and space group remain undetermined.
| Compound | Crystal System | Space Group |
| 4-(4-Fluorophenoxy)benzoic acid | Triclinic | P-1 |
| 3-Fluoro-4-methylbenzoic acid | Monoclinic | P21/c |
| This compound | Data not available | Data not available |
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Once the crystal structure is solved, a detailed geometric analysis of the molecule is performed. This includes the precise measurement of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsion angles (the dihedral angle between two planes, each defined by three atoms). These parameters provide a comprehensive three-dimensional picture of the molecule's geometry in the solid state.
This data is crucial for understanding the electronic and steric effects within the molecule. For instance, the bond lengths and angles within the benzoic acid moiety and the fluorophenoxy group would reveal any distortions from standard values, which could be attributed to substituent effects or crystal packing forces. Torsion angles are particularly important for describing the conformation of the molecule, such as the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the rotational arrangement around the ether linkage.
As no specific data is available for this compound, a table of its bond lengths, bond angles, and torsion angles cannot be generated.
Conformational Analysis in the Crystalline State
The conformation of a molecule in its crystalline state is determined by a combination of intramolecular forces (such as steric hindrance and electronic interactions) and intermolecular forces (such as hydrogen bonding and van der Waals interactions) within the crystal lattice. The analysis of torsion angles is fundamental to understanding the preferred conformation.
For benzoic acid derivatives, a key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the carboxylic acid group. This angle is influenced by the nature and position of the substituents on the ring. For example, in 3-Fluoro-4-methylbenzoic acid, this dihedral angle is reported to be 6.2(1)°. researchgate.net
Computational Chemistry and Theoretical Investigations of 3 4 Fluorophenoxy Methyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. dntb.gov.ua This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost. researchgate.net For 3-[(4-Fluorophenoxy)methyl]benzoic acid, DFT would be instrumental in building a fundamental understanding of its molecular behavior.
The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ether linkage and the methylene (B1212753) bridge), exploring the conformational landscape is crucial.
This exploration would involve systematically rotating these bonds to identify various possible conformers (spatial arrangements) and calculating their relative energies. The result is a potential energy surface where the minima represent stable conformers. The most stable conformer, or global minimum, is the most likely structure the molecule will adopt. Understanding the geometry, including bond lengths, bond angles, and dihedral angles, is fundamental for interpreting all other molecular properties.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Note: This table is illustrative, as specific published data for this compound is not available. The values represent typical parameters that would be calculated.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-F | Data not available |
| C-O (ether) | Data not available | |
| O-CH₂ | Data not available | |
| C-C (benzoic) | Data not available | |
| C=O (carboxyl) | Data not available | |
| C-O (carboxyl) | Data not available | |
| O-H (carboxyl) | Data not available | |
| Bond Angles | C-O-C (ether) | Data not available |
| O-C-C (benzoic) | Data not available | |
| O=C-O (carboxyl) | Data not available | |
| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | Data not available |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The spatial distribution of these orbitals indicates the most probable regions for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be distributed over the electron-rich phenoxy and benzoic acid rings, while the LUMO might be concentrated on the carboxylic acid group and the aromatic systems.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excited and thus more chemically reactive. A large gap implies higher kinetic stability. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Properties (Note: This table is illustrative, as specific published data for this compound is not available.)
| Property | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Energy Gap (ΔE in eV) | Data not available |
| Ionization Potential (eV) | Data not available |
| Electron Affinity (eV) | Data not available |
| Global Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
| Electronegativity (χ) | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. dntb.gov.ua It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.
Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with electronegative atoms (like oxygen and fluorine) and are attractive to electrophiles.
Blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are often found around hydrogen atoms, particularly the acidic proton of the carboxyl group, and represent sites for nucleophilic attack.
Green regions represent neutral or zero potential.
For this compound, the MEP map would likely show strong negative potentials around the carbonyl oxygen of the carboxylic acid, the ether oxygen, and the fluorine atom. A strong positive potential would be expected around the hydroxyl proton of the carboxylic acid.
Analysis of Intermolecular Interactions and Crystal Packing Phenomena
In the solid state, molecules arrange themselves into a highly ordered three-dimensional lattice. The stability and structure of this crystal lattice are governed by a complex network of intermolecular interactions. Computational tools are essential for dissecting and quantifying these forces.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comnih.gov The Hirshfeld surface is a unique boundary defined for a molecule within its crystal environment, where the contribution of the molecule's electron density is equal to the contribution from all other molecules.
By mapping properties like the normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be identified. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. nih.govdoi.org
The information from the 3D Hirshfeld surface can be summarized into a 2D "fingerprint plot." This plot is a histogram of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. Different types of interactions appear as distinct patterns in the plot, and the relative area of these patterns corresponds to the prevalence of each type of contact in the crystal packing. doi.org For a molecule like this compound, one would expect to see significant contributions from O···H/H···O contacts (due to carboxylic acid dimerization), H···H contacts, and C···H/H···C contacts. nih.govresearchgate.net
While Hirshfeld analysis identifies and quantifies the geometric aspects of intermolecular contacts, energy framework analysis provides insight into the energetic strength of these interactions. This method, often performed using the CrystalExplorer software, involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice.
Reactivity Descriptors and Quantum Chemical Property Prediction
The prediction of chemical reactivity through computational means is a cornerstone of modern chemistry. For a molecule like this compound, understanding its electronic structure is key to predicting its behavior in chemical reactions. Quantum chemical calculations are employed to determine a range of descriptors that quantify different aspects of a molecule's reactivity. These are broadly categorized into global and local descriptors.
Global Reactivity Descriptors
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher hardness value indicates greater stability and lower reactivity.
Softness (S): The reciprocal of hardness, softness indicates the ease with which a molecule's electron cloud can be polarized. Higher softness is associated with greater reactivity.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.
While the methodologies for calculating these descriptors are well-established, specific values for this compound are not available in the reviewed literature. A hypothetical data table for such findings would typically be presented as follows:
Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Hardness | η | Data not available |
| Softness | S | Data not available |
| Electrophilicity Index | ω | Data not available |
| Chemical Potential | µ | Data not available |
| Electronegativity | χ | Data not available |
Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data.
Local Reactivity Descriptors
In contrast to global descriptors, local reactivity descriptors identify the most reactive sites within a molecule. The most common of these are the Fukui functions.
Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to predict the sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). Specifically:
f+(r) identifies sites susceptible to nucleophilic attack.
f-(r) identifies sites susceptible to electrophilic attack.
f0(r) identifies sites susceptible to radical attack.
The analysis of Fukui functions allows for a detailed mapping of reactivity across the atomic centers of this compound. However, no studies presenting this analysis for the target molecule could be located. A representative table of condensed Fukui functions would typically list the values for each atom in the molecule.
Hypothetical Condensed Fukui Functions for Selected Atoms of this compound
| Atom | f+ | f- | f0 |
|---|---|---|---|
| O (carbonyl) | Data not available | Data not available | Data not available |
| O (hydroxyl) | Data not available | Data not available | Data not available |
| C (carboxyl) | Data not available | Data not available | Data not available |
| C (fluorophenyl) | Data not available | Data not available | Data not available |
| F | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
Design and Synthesis of Derivatives and Analogues of 3 4 Fluorophenoxy Methyl Benzoic Acid
Systematic Chemical Modification of the Benzoic Acid Moiety for Structure-Reactivity Studies
Common modifications include esterification and amidation. The synthesis of methyl, ethyl, or propyl esters can be achieved through Fischer esterification, reacting the parent acid with the corresponding alcohol under acidic catalysis. These modifications are designed to increase lipophilicity, which can influence cell permeability and pharmacokinetic properties. uc.pt
Amide derivatives are synthesized by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a variety of primary or secondary amines to yield a library of amide analogues. This approach allows for the introduction of diverse functionalities, including different alkyl, aryl, or heterocyclic groups, to probe for specific interactions with target proteins. For instance, reacting the acyl chloride with substituted anilines can introduce additional aromatic rings and functional groups, significantly altering the molecule's steric and electronic profile. researchgate.net
Another strategy involves the bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole. This modification can maintain the acidic character necessary for certain biological interactions while potentially improving metabolic stability and oral bioavailability.
Table 1: Examples of Modifications on the Benzoic Acid Moiety
| Modification Type | Reagents | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|---|
| Esterification | Methanol (B129727)/H⁺ | Methyl Ester | Increased lipophilicity, altered solubility |
| Amidation | 1. SOCl₂2. Propylamine | N-propyl amide | Modified hydrogen bonding capacity, altered polarity |
Introduction of Structural Variations on the Fluorophenoxy Group and Methylene (B1212753) Linker
Modifications to the fluorophenoxy ring often involve altering the position or number of fluorine substituents. For example, analogues with fluorine at the 2- or 3-position, or di- and tri-fluorinated rings, can be synthesized to investigate the role of fluorine's electronegativity and its effect on the pKa of the phenoxy group and potential halogen bonding interactions. The synthesis of these analogues typically involves the Ullmann condensation, where 3-(hydroxymethyl)benzoic acid is coupled with the appropriately substituted fluorophenol in the presence of a copper catalyst. mdpi.com
Furthermore, the fluorine atom can be replaced with other functional groups, such as chloro, bromo, methyl, or methoxy (B1213986) groups, to explore the effects of sterics, electronics, and lipophilicity on the molecule's function. researchgate.net These substitutions can influence how the phenoxy ring fits into a binding pocket and its electronic interactions with the target.
The methylene linker (-CH₂-) provides flexibility between the two aromatic rings. Its role can be investigated by synthesizing analogues where it is replaced. For example, an ether linkage (-O-) is already present, but creating a two-atom linker, such as an ethylene (B1197577) group (-CH₂CH₂-), or introducing rigidity with a cyclopropyl (B3062369) group, can significantly alter the conformational freedom of the molecule. Additionally, substitution on the methylene carbon itself can be explored.
Table 2: Examples of Structural Variations on the Fluorophenoxy Group and Linker
| Region of Variation | Modification Example | Synthetic Strategy | Rationale for Modification |
|---|---|---|---|
| Fluorophenoxy Ring | 2,4-Difluorophenoxy | Ullmann condensation with 2,4-difluorophenol | Probe halogen bonding and electronic effects |
| Fluorophenoxy Ring | 4-Chlorophenoxy | Ullmann condensation with 4-chlorophenol | Evaluate effect of different halogens |
| Methylene Linker | Ethylene Linker (-CH₂CH₂-) | Multi-step synthesis involving Wittig reaction or similar C-C bond formation | Increase linker length and flexibility |
Stereochemical Considerations and Enantioselective Synthetic Routes for Chiral Analogues
The parent compound, 3-[(4-Fluorophenoxy)methyl]benzoic acid, is achiral. However, chirality can be introduced by specific modifications, which then necessitates stereochemical considerations and the development of enantioselective synthetic routes.
A chiral center can be created by introducing a substituent on the methylene linker. For example, replacing one of the hydrogen atoms with a methyl or hydroxyl group results in a stereocenter. In such cases, it is crucial to synthesize and test each enantiomer separately, as they often exhibit different biological activities and pharmacokinetic profiles.
Enantioselective synthesis of these chiral analogues can be approached in several ways. One common method is to use a chiral auxiliary. A chiral alcohol, for instance, could be attached to the benzoic acid moiety to form a chiral ester. This auxiliary would then direct the stereoselective introduction of a substituent on the adjacent methylene carbon. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.
Establishment of Structure-Reactivity and Structure-Property Relationships within Analogue Series
The primary goal of synthesizing these diverse analogues is to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR). By comparing the biological activity and physicochemical properties of the synthesized compounds, researchers can deduce the impact of each structural modification.
For example, a series of amide derivatives of the benzoic acid moiety can be synthesized and tested to determine whether a hydrogen bond donor or acceptor is preferred at that position. If N-alkyl amides show higher activity than N,N-dialkyl amides, it might suggest that the amide N-H group is acting as a hydrogen bond donor in the binding site.
Similarly, by comparing the activity of analogues with different substituents on the phenoxy ring (e.g., F, Cl, Br, CH₃), the electronic and steric requirements of that region can be mapped. A common finding in medicinal chemistry is that lipophilic substituents on an aromatic ring can improve activity against various targets. nih.gov
These relationships are often quantified and visualized using tools like Hansch analysis or Free-Wilson analysis, which correlate physical properties (like logP for lipophilicity or Hammett constants for electronic effects) with biological activity. The insights gained from these SAR and SPR studies are crucial for the rational design of second-generation compounds with improved potency, selectivity, and drug-like properties. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-(hydroxymethyl)benzoic acid |
| 2-Phenoxy-3-(trifluoromethyl)benzoic acid |
| 2-(4-methyl-phenoxymethyl)benzoic acid |
| 3-phenoxy-4-fluoro-benzyl alcohol |
Advanced Applications in Chemical Sciences and Materials Development
Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis
In the realm of complex organic synthesis, 3-[(4-Fluorophenoxy)methyl]benzoic acid emerges as a highly valuable and versatile intermediate. Its utility is primarily derived from the presence of multiple reactive sites within its structure, which can be selectively targeted to construct intricate molecular frameworks. The carboxylic acid moiety offers a gateway for a wide array of chemical transformations, while the fluorophenoxy group imparts unique electronic properties and conformational flexibility to the target molecules.
Building Block for Novel Molecular Architectures
The structure of this compound makes it an ideal building block for the creation of novel and complex molecular architectures. The presence of the carboxylic acid group allows for its incorporation into larger molecules through reactions such as amidation and esterification. This enables the construction of diverse molecular scaffolds, including heterocyclic systems, which are of great interest in medicinal chemistry and materials science.
For instance, benzoic acid derivatives are widely used in the synthesis of heterocyclic compounds like oxadiazoles (B1248032) and pyrazoles. globalscientificjournal.com These five-membered aromatic rings are key components in many biologically active compounds. The synthesis of such heterocycles often involves the initial conversion of the benzoic acid to a more reactive intermediate, such as an acid chloride or an ester, followed by cyclization reactions with appropriate reagents. The fluorophenoxy group in this compound can influence the electronic and steric environment of these reactions, potentially leading to novel derivatives with unique properties.
A representative application of a related benzoic acid derivative in the synthesis of a complex heterocyclic structure is shown in the table below.
| Starting Material | Reagents | Product | Application |
| 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester | N,N-diethylaniline, heat | Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate | Intermediate for antitubercular agents |
This table illustrates the synthesis of a chromene derivative, a bicyclic scaffold found in many bioactive compounds, from a benzoic acid ester. unimi.it This highlights the potential of substituted benzoic acids to serve as precursors to complex molecular architectures.
Precursor in Multistep Synthetic Pathways Towards Diverse Chemical Entities
As a precursor in multistep synthetic pathways, this compound provides a foundational structure that can be elaborated into a wide array of diverse chemical entities. Its inherent functionalities allow for a sequence of chemical modifications, leading to the generation of complex target molecules with desired properties. This is particularly relevant in the fields of pharmaceutical and agrochemical research, where the synthesis of novel active ingredients often requires long and intricate reaction sequences. nbinno.com
The synthesis of bioactive compounds frequently involves the initial formation of an amide or ester linkage using the carboxylic acid group of a benzoic acid derivative. preprints.org This is then followed by further functional group transformations or the introduction of additional molecular fragments. The fluorine atom in the 4-fluorophenoxy group can enhance the metabolic stability and lipophilicity of the final compound, which are desirable properties for many drug candidates. nbinno.com
An example of a multi-step synthesis starting from a benzoic acid derivative is the preparation of various bioactive heterocyclic compounds. globalscientificjournal.com These syntheses often involve several steps, including the initial activation of the carboxylic acid, followed by condensation and cyclization reactions. The resulting heterocyclic compounds can then be further modified to optimize their biological activity.
Contributions to Functional Materials Chemistry
The unique chemical structure of this compound also lends itself to applications in functional materials chemistry. The combination of an aromatic carboxylic acid with a fluorinated ether linkage provides opportunities for the development of new polymers and specialty chemicals with tailored properties.
Formulation of Advanced Polymers and Coatings with Tailored Properties
In the field of polymer chemistry, benzoic acid and its derivatives are utilized as monomers or modifiers to create advanced polymers and coatings. The carboxylic acid group can participate in polymerization reactions, such as polyesterification, to form the backbone of a polymer chain. The incorporation of the this compound moiety into a polymer can impart specific properties to the resulting material.
For example, the presence of the aromatic rings contributes to thermal stability and mechanical strength, while the ether linkage can provide flexibility. The fluorine atom can enhance properties such as chemical resistance, hydrophobicity, and thermal stability. These characteristics are highly desirable in the formulation of high-performance polymers and coatings for demanding applications. Aromatic polyesters, for instance, are known for their excellent thermal and mechanical properties. nih.gov The synthesis of such polymers often involves the polycondensation of aromatic dicarboxylic acids or hydroxybenzoic acids. nih.govgoogle.com
| Polymer Type | Monomers | Key Properties |
| Wholly Aromatic Copolyesters | 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid | High thermal stability, anisotropic melt properties |
| Aliphatic-Aromatic Copolyesters | 4-hydroxybenzoic acid derivative, aliphatic diacids, and diols | Tunable thermal and mechanical properties, potential biodegradability |
This interactive data table showcases examples of polyesters synthesized from benzoic acid derivatives, illustrating the potential of this compound as a monomer in creating functional polymers with tailored properties. nih.govresearchgate.net
Development of Specialty Chemicals for Research and Industrial Innovation
Beyond polymers, this compound can serve as a precursor for the development of a variety of specialty chemicals. These are compounds produced for specific applications in research and industry, and their properties are highly dependent on their molecular structure.
The versatility of the benzoic acid functional group allows for its conversion into a range of derivatives, such as esters, amides, and acid chlorides. These derivatives can then be used in the synthesis of more complex molecules with specific functions. For example, methyl benzoic acid esters have been found to have applications as fragrance chemicals in perfumes and personal care products. google.com The synthesis of such specialty chemicals often involves straightforward reactions like esterification, which can be readily applied to this compound.
Furthermore, the synthesis of novel bioactive compounds for medicinal chemistry research can be considered a form of specialty chemical development. preprints.orgresearchgate.net The unique substitution pattern of this compound makes it an attractive starting material for the exploration of new chemical space in drug discovery programs.
Applications in Analytical Chemistry as Reference Standards for Related Compounds
In analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a reference standard. Reference standards are essential for the accurate identification and quantification of substances in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC).
This compound, with its stable crystalline form and distinct spectroscopic properties, has the potential to be used as a reference standard for the analysis of related compounds. Its well-defined chemical structure allows for the accurate calibration of analytical instruments and the validation of analytical methods. Benzoic acid and its derivatives are commonly used as reference standards in HPLC for determining the concentration of these compounds in various samples, including food and pharmaceuticals. sigmaaldrich.comcarlroth.com The use of a certified reference material ensures the traceability and reliability of the analytical results. sigmaaldrich.com
The characteristics of a good reference standard, which this compound is expected to possess, are summarized in the following table.
| Property | Importance in Analytical Standards |
| High Purity | Ensures accurate quantification of the analyte. |
| Stability | Allows for long-term storage and consistent results. |
| Well-characterized | Enables unambiguous identification and traceability. |
| Structural Relevance | Useful for the analysis of structurally similar compounds. |
This table outlines the key properties of an analytical reference standard, highlighting the suitability of well-characterized compounds like this compound for such applications.
Future Perspectives and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Methodologies for the Core Structure
While established methods for the synthesis of the 3-[(4-Fluorophenoxy)methyl]benzoic acid core structure are effective, the future lies in the development of more efficient, sustainable, and automatable methodologies. Continuous flow chemistry, for instance, offers a promising alternative to traditional batch processing, enabling better control over reaction parameters, improved safety, and potential for seamless scalability. rsc.orgyoutube.comnih.govchemrxiv.org The implementation of automated flow synthesis platforms could significantly accelerate the production of this core structure and its derivatives, facilitating high-throughput screening for various applications. chemrxiv.org
Furthermore, photocatalysis is emerging as a powerful tool for the formation of C-O bonds, a key step in the synthesis of aryl ethers. rsc.orgresearchgate.net The use of visible light as a renewable energy source to drive these reactions aligns with the principles of green chemistry, reducing the reliance on harsh reagents and reaction conditions. tandfonline.comresearchgate.net Research into novel photocatalytic systems for the coupling of fluorinated phenols with benzylic halides could lead to more direct and atom-economical synthetic routes.
Another significant area of development is the late-stage functionalization of benzoic acids and related structures through C-H activation. chinesechemsoc.orgrwth-aachen.deacs.org This strategy allows for the direct introduction of functional groups onto the aromatic rings or benzylic position of a pre-formed core structure, bypassing the need for lengthy de novo syntheses. chinesechemsoc.orgrwth-aachen.de The development of catalysts that can selectively target specific C-H bonds on the this compound scaffold would provide rapid access to a diverse library of analogues with tailored properties.
| Synthetic Methodology | Potential Advantages | Relevant Research Areas |
| Automated Flow Synthesis | Increased efficiency, safety, and scalability; precise control over reaction parameters. | Miniaturized flow reactors, real-time reaction monitoring, automated optimization algorithms. rsc.orgyoutube.comchemrxiv.org |
| Photocatalysis | Use of renewable energy, mild reaction conditions, green chemistry principles. | Novel photocatalysts for C-O bond formation, visible-light-mediated reactions. rsc.orgresearchgate.nettandfonline.comresearchgate.net |
| Late-Stage C-H Functionalization | Rapid diversification of core structures, reduced synthetic steps, access to novel analogues. chinesechemsoc.orgrwth-aachen.de | Development of site-selective catalysts, functionalization of complex molecules. acs.org |
Exploration of Undiscovered Chemical Transformations and Novel Reactivity Profiles
The unique combination of a fluorinated aryl ether and a benzoic acid moiety within this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel chemical transformations that leverage the interplay between these functional groups. The presence of the benzylic ether linkage, for example, opens up possibilities for selective cleavage and subsequent functionalization. youtube.comyoutube.com Exploring tandem reactions that involve the cleavage of the benzylic C-O bond followed by a C-C or C-N bond formation in a single pot could lead to highly efficient synthetic strategies for complex molecules. nih.govrsc.orgspringernature.com
The reactivity of the fluorinated aromatic ring is another area ripe for investigation. While the fluorine atom is often considered relatively inert, its strong electron-withdrawing nature can influence the reactivity of the entire molecule. nih.govchimia.ch Studies into the unique reactivity of such fluorinated aryl ethers under various catalytic conditions could reveal unexpected reaction pathways and lead to the development of novel synthetic methods. nih.gov For instance, transition-metal-catalyzed cross-coupling reactions involving the fluorinated ring could provide access to a new class of derivatives with interesting electronic properties.
Furthermore, the development of photocatalytic methods for the late-stage functionalization of complex molecules offers exciting prospects for modifying the this compound scaffold in unprecedented ways. nih.gov By harnessing the energy of light, it may be possible to achieve transformations that are difficult or impossible to accomplish using traditional thermal methods, leading to the discovery of novel reactivity profiles.
Advanced Computational Modeling for Predictive Chemical Synthesis and Property Design
Quantum chemical calculations offer a powerful approach to understanding and predicting the physicochemical properties of fluorinated compounds. nih.govresearchgate.net These methods can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives with a high degree of accuracy. This predictive capability can guide the rational design of new molecules with desired properties, such as enhanced biological activity or specific material characteristics, thereby reducing the need for extensive trial-and-error experimentation. For example, predictive modeling of properties like solubility, lipophilicity, and binding affinity can accelerate the process of drug discovery and materials development. nih.govbit.edu.cn
The synergy between computational prediction and experimental validation will be crucial. Machine learning models, trained on experimental data, can be used to predict the optimal conditions for a given reaction, minimizing the time and resources required for process optimization. acs.org This data-driven approach will enable a more rapid and efficient exploration of the chemical space around the this compound core structure.
| Computational Approach | Application in Research | Potential Impact |
| AI-Driven Retrosynthesis | Designing novel and efficient synthetic routes. chemcopilot.comnih.govacs.orgsynthiaonline.com | Accelerating the discovery of new derivatives and reducing synthetic development time. jelsciences.com |
| Quantum Chemical Calculations | Predicting physicochemical properties, reactivity, and spectroscopic data. nih.govresearchgate.net | Guiding the rational design of molecules with tailored properties. |
| Machine Learning for Reaction Optimization | Predicting optimal reaction conditions (e.g., catalyst, solvent, temperature). acs.org | Minimizing experimental effort and accelerating the development of synthetic protocols. |
Interdisciplinary Research Integrating [(Fluorophenoxy)methyl]benzoic Acid Derivatives in Materials Science
The unique molecular architecture of this compound and its derivatives makes them attractive candidates for applications in materials science. The presence of a fluorinated aromatic ring can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net Future research will likely see a greater integration of these compounds into various materials, leading to the development of novel polymers, liquid crystals, and organic electronic devices.
In the field of polymer science, derivatives of this compound could serve as monomers for the synthesis of high-performance polymers. mdpi.comresearchgate.net The incorporation of the fluorophenoxy moiety into the polymer backbone could enhance properties such as thermal stability, flame retardancy, and dielectric performance, making them suitable for applications in electronics and aerospace. researchgate.net The synthesis of novel fluorinated poly(aryl ethers) and poly(aryl thioethers) from monomers based on this core structure is a particularly promising avenue of research. nih.gov
The rigid, aromatic nature of the molecule also suggests potential applications in the field of liquid crystals. Benzoic acid derivatives are known to form liquid crystalline phases, and the introduction of a fluorinated side chain can significantly influence the mesomorphic properties. tandfonline.comnih.govtandfonline.com By systematically modifying the structure of this compound, it may be possible to design novel liquid crystalline materials with specific phase behaviors and electro-optical properties for use in display technologies and optical sensors.
Furthermore, the electronic properties imparted by the fluorinated aromatic system could be exploited in the development of organic semiconductors. Benzoic acid-based additives have been shown to influence the crystal growth and charge transport of organic semiconductors. rsc.org Derivatives of this compound could be investigated as components in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs), potentially leading to new materials for flexible and printable electronics.
| Application Area | Potential Role of Derivatives | Desired Material Properties |
| High-Performance Polymers | As monomers in polymerization reactions. mdpi.comresearchgate.net | Enhanced thermal stability, chemical resistance, low dielectric constant. researchgate.net |
| Liquid Crystals | As mesogenic core structures. tandfonline.comnih.gov | Specific phase behavior, tunable electro-optical properties. tandfonline.com |
| Organic Electronics | As components in semiconductor blends or as functional additives. rsc.org | Improved charge transport, tailored electronic properties. |
Q & A
Q. What are the standard synthetic routes for 3-[(4-Fluorophenoxy)methyl]benzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves a nucleophilic substitution or coupling reaction between 4-fluorophenol and a benzyl halide derivative, followed by oxidation to introduce the carboxylic acid group. For example, Ullmann coupling or Suzuki-Miyaura cross-coupling (using Pd catalysts) can link aromatic rings, while oxidation of a methyl group (e.g., using KMnO₄ or CrO₃ under acidic conditions) yields the carboxylate . Solvent choice (polar aprotic solvents like DMF or DMSO) and temperature (80–120°C) critically affect reaction efficiency. Yields often range from 40–70%, with purity confirmed via HPLC or GC-MS .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorine-induced deshielding at ~7 ppm for aromatic protons) and confirms methylene bridge formation (δ ~4.8 ppm for –OCH₂–) .
- X-ray crystallography : SHELX software (via SHELXL for refinement) resolves stereoelectronic effects, such as torsional angles between fluorophenyl and benzoic acid moieties, which influence molecular packing .
- FT-IR : Confirms carboxylic acid (–COOH) presence via O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry?
The fluorophenoxy and benzoic acid groups enhance binding to targets like cyclooxygenase-2 (COX-2) or tyrosine kinases , making it a candidate for anti-inflammatory or anticancer agents. Its polarity also facilitates solubility for in vitro assays .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorophenyl coupling be addressed?
Competing para/meta coupling in Ullmann or Suzuki reactions can arise due to steric hindrance or electronic effects. Strategies include:
- Directing groups : Use of –NO₂ or –COOR groups to steer coupling to the desired position.
- Catalyst optimization : Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) improves para-selectivity .
- Computational pre-screening: DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide reagent selection .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may stem from assay conditions (pH, buffer composition) or cellular models. Mitigation steps:
- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and controls.
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
- Docking studies : Molecular dynamics (AutoDock Vina) clarify binding modes and validate experimental data .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), bioavailability, and CYP450 interactions. The fluorine atom reduces metabolic degradation, enhancing half-life .
- Solubility modeling : COSMO-RS predicts solubility in biorelevant media (e.g., FaSSIF), guiding formulation design .
Q. How does fluorination impact intermolecular interactions in crystal packing?
Fluorine’s electronegativity induces dipole-dipole interactions and C–H···F hydrogen bonds, stabilizing specific polymorphs. SHELXL refinement of X-ray data reveals these interactions, which influence solubility and melting points .
Methodological Tables
Table 1: Key Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Ullmann Coupling | CuI, K₂CO₃, DMF, 110°C | 65 | >98% | |
| Suzuki Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 72 | 97% | |
| Oxidation of Alcohol | KMnO₄, H₂SO₄, reflux | 58 | 95% |
Table 2: Biological Activity Comparison
| Target | Assay Model | IC₅₀ (μM) | Notes | Reference |
|---|---|---|---|---|
| COX-2 | RAW 264.7 cells | 0.89 | pH 7.4, 24h incubation | |
| EGFR Kinase | H1975 cells | 1.45 | ATP concentration 10 μM | |
| Solubility (PBS) | - | 2.1 mM | Measured at 25°C |
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
